
6-Acetylphenanthren-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-acetyl-3-phenanthryl acetate is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetyl and acetate functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-phenanthryl acetate typically involves the acetylation of 3-phenanthrol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of 6-acetyl-3-phenanthryl acetate may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-acetyl-3-phenanthryl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 6-hydroxy-3-phenanthryl acetate.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-acetyl-3-phenanthryl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving polycyclic aromatic hydrocarbons and their biological effects.
Medicine: Research into potential therapeutic applications, including anti-cancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-acetyl-3-phenanthryl acetate involves its interaction with various molecular targets. The acetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The phenanthrene moiety can intercalate into DNA, affecting gene expression and potentially leading to anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-acetyl-6-phenanthryl acetate
- 9-acetyl-7-isopropyl-1-methyl-3-phenanthryl acetate
- 4-acetyl-3-hydroxyphenyl acetate
Uniqueness
6-acetyl-3-phenanthryl acetate is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5346-01-0 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(6-acetylphenanthren-3-yl) acetate |
InChI |
InChI=1S/C18H14O3/c1-11(19)15-6-5-13-3-4-14-7-8-16(21-12(2)20)10-18(14)17(13)9-15/h3-10H,1-2H3 |
Clé InChI |
XKSUOAMGEJABCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=CC3=C2C=C(C=C3)OC(=O)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


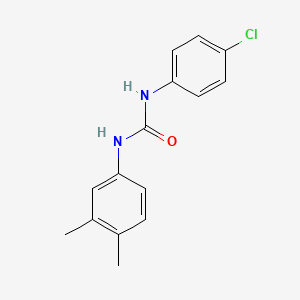

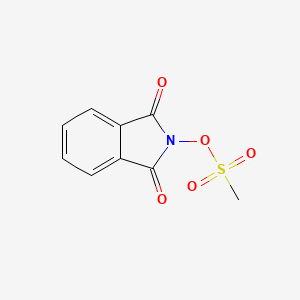

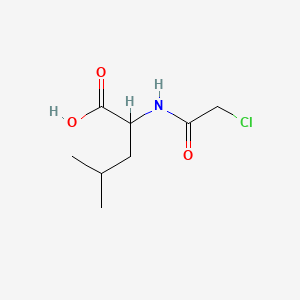
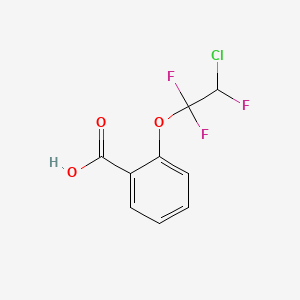
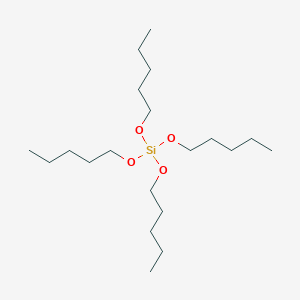
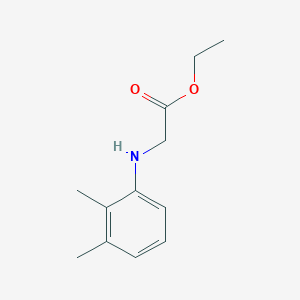




![4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11959784.png)

